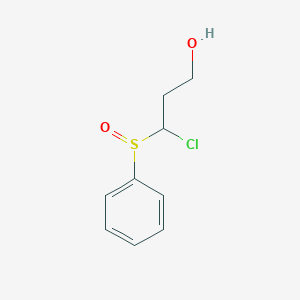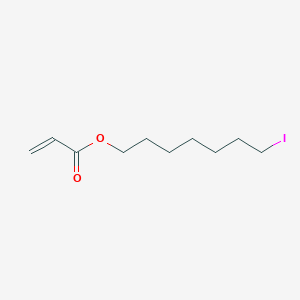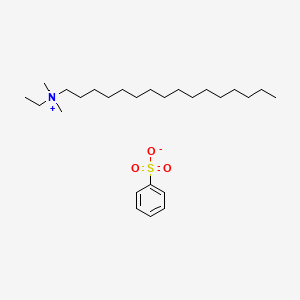
3H-Xanthen-3-one, 9-(3,4-dimethoxyphenyl)-2,6,7-trihydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Xanthen-3-one, 9-(3,4-dimethoxyphenyl)-2,6,7-trihydroxy- is a compound belonging to the xanthone family. Xanthones are naturally occurring compounds found in various terrestrial and marine plants, fungi, and lichen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Xanthen-3-one, 9-(3,4-dimethoxyphenyl)-2,6,7-trihydroxy- typically involves the use of 4-(3,4-dimethoxyphenyl)butanoic acid as a starting material. The reaction is optimized using solvents, HFIP loading, and reaction time to obtain the desired product .
Industrial Production Methods: the general approach involves optimizing reaction conditions to maximize yield and purity, similar to the synthetic routes used in laboratory settings .
Analyse Chemischer Reaktionen
Types of Reactions: 3H-Xanthen-3-one, 9-(3,4-dimethoxyphenyl)-2,6,7-trihydroxy- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure optimal results .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the xanthone scaffold .
Wissenschaftliche Forschungsanwendungen
3H-Xanthen-3-one, 9-(3,4-dimethoxyphenyl)-2,6,7-trihydroxy- has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for synthesizing other bioactive compounds. In biology and medicine, it exhibits potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities . In industry, it can be used in the development of new materials and pharmaceuticals .
Wirkmechanismus
The mechanism of action of 3H-Xanthen-3-one, 9-(3,4-dimethoxyphenyl)-2,6,7-trihydroxy- involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups enable it to form hydrogen bonds with biological molecules, influencing their activity. Additionally, its aromatic structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 3H-Xanthen-3-one, 9-(3,4-dimethoxyphenyl)-2,6,7-trihydroxy- include other xanthones and azaxanthones. These compounds share a similar oxygen-containing dibenzo-γ-pyrone heterocyclic scaffold but may differ in their substitution patterns and biological activities .
Uniqueness: The uniqueness of 3H-Xanthen-3-one, 9-(3,4-dimethoxyphenyl)-2,6,7-trihydroxy- lies in its specific substitution pattern, which imparts distinct biological properties. The presence of hydroxyl and methoxy groups enhances its ability to interact with biological targets, making it a promising candidate for drug development and other applications .
Eigenschaften
CAS-Nummer |
104614-60-0 |
|---|---|
Molekularformel |
C21H16O7 |
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
9-(3,4-dimethoxyphenyl)-2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C21H16O7/c1-26-17-4-3-10(5-20(17)27-2)21-11-6-13(22)15(24)8-18(11)28-19-9-16(25)14(23)7-12(19)21/h3-9,22-24H,1-2H3 |
InChI-Schlüssel |
JFNMTDANKVJQIM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


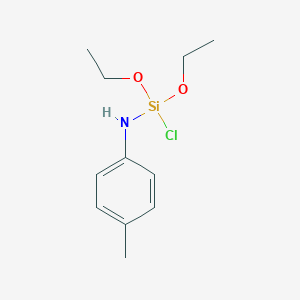

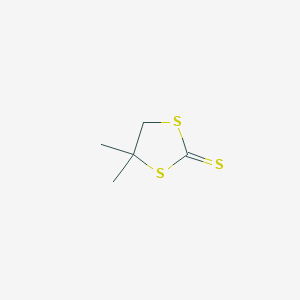
![{2-Ethyl-3-[2-(2-ethylphenyl)hydrazinylidene]oxan-2-yl}acetic acid](/img/structure/B14321195.png)
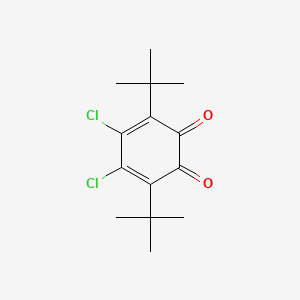
![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)
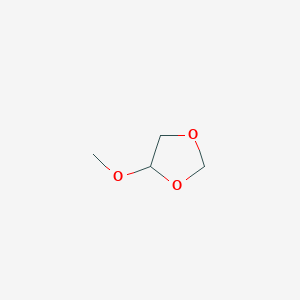

![3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]](/img/structure/B14321227.png)
![2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate](/img/structure/B14321232.png)
